molecular formula C22H39N B1595102 N,N-Dioctylaniline CAS No. 3007-75-8

N,N-Dioctylaniline

Cat. No. B1595102
CAS RN: 3007-75-8
M. Wt: 317.6 g/mol
InChI Key: PTRSTXBRQVXIEW-UHFFFAOYSA-N
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Description

N,N-Dioctylaniline is a chemical compound with the formula C22H39N . It has a molecular weight of 317.56 . It is also known by the IUPAC name N,N-dioctyl-N-phenylamine .


Molecular Structure Analysis

The molecular structure of N,N-Dioctylaniline consists of 22 carbon atoms, 39 hydrogen atoms, and 1 nitrogen atom . The IUPAC Standard InChIKey is PTRSTXBRQVXIEW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N,N-Dioctylaniline is a liquid or solid at room temperature . The storage temperature is recommended to be at room temperature in a dry, sealed environment .

Scientific Research Applications

1. Role in Water Chlorination

N,N-Dioctylaniline may play a role in water chlorination processes. Research shows that certain nitrogen pools, including amide groups in natural waters and wastewaters, can react with chlorine during water disinfection. This reaction potentially influences the chemical behavior of chlorine, impacting the effectiveness and safety of water chlorination methods (Jensen, Lam, & Helz, 1999).

2. Use in Peptide Synthesis

N,N-Dioctylaniline derivatives have been utilized in the synthesis of peptides. For instance, erythro-N-Boc-β-mercapto-l-phenylalanine, which allows for native chemical ligation at phenylalanine, has been synthesized using methods involving N,N-Dioctylaniline. This process is critical for developing complex peptides and proteins, with potential applications in drug development and biological research (Crich & Banerjee, 2007).

3. Application in Protein Synthesis

N,N-Dioctylaniline-based compounds are employed in protein synthesis. The development of efficient condensation protocols using N,N-Dioctylaniline derivatives aids the synthesis of a variety of peptides/proteins, contributing significantly to the field of biochemistry and molecular biology (Sakamoto et al., 2012).

4. Insight into Amino Acid Hydroxylases

N,N-Dioctylaniline and its related compounds provide structural insights into the functioning of amino acid hydroxylases. These enzymes play crucial roles in mammalian metabolism, including neurotransmitter synthesis. Understanding these enzymes' structure and function can have significant implications for treating various neurological and metabolic disorders (Flatmark & Stevens, 1999).

5. In Vibrational Spectroscopy Studies

N,N-Dioctylaniline derivatives are used in vibrational spectroscopy studies to understand protein and DNA structure, hydration, and biomolecular binding. This research enhances our knowledge of molecular interactions and structures, crucial for drug design and understanding biological processes (Jalkanen et al., 2006).

6. Antibacterial Peptide Mimetics

Derivatives of N,N-Dioctylaniline, such as glycyldioctylamide, show promising antibacterial activity. The development of these compounds can lead to new antibacterial agents, potentially useful in combating bacterial infections and in the development of new drugs (Filatova et al., 2020).

Safety And Hazards

N,N-Dioctylaniline is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,N-dioctylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRSTXBRQVXIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184142
Record name N,N-Dioctylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dioctylaniline

CAS RN

3007-75-8
Record name N,N-Dioctylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3007-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dioctylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dioctylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
YY Lai, YJ Cheng, CH Chen, SW Cheng, FY Cao… - Polymer …, 2013 - pubs.rsc.org
A new design for constructing two-dimensional conjugated copolymers with the D1–A(D2) repeating pattern (A: acceptor, D1: donor 1, D2: donor 2; molecules enclosed in parentheses …
Number of citations: 6 pubs.rsc.org
S Meena, J Jacob - Macromolecular Research, 2023 - Springer
In this paper, we report on the synthesis and characterization of novel conjugated polymers P1–P4 bearing side chain azo-linkages. A diazotization coupling approach was used to …
Number of citations: 0 link.springer.com
VV Egorov, YF Lushchik - Talanta, 1990 - Elsevier
The influence has been studied of the membrane and solution composition on the response of H + -ISEs with plasticized polymer and liquid membranes based on the neutral carriers N,…
Number of citations: 45 www.sciencedirect.com
AP Rubel, VA Nazarenko - Zhurnal Neorganicheskoj Khimii, 1976 - inis.iaea.org
Number of citations: 3 inis.iaea.org
L Blankenburg, A Meissner, M Sherif… - … monomers and polymers, 2004 - Taylor & Francis
The new 1,4-diethynyl aniline derivatives 1a and 1b were synthesized and successfully used in a Sonogashira cross-coupling reaction with 2,5-dibromopyridine. While the alternating …
Number of citations: 5 www.tandfonline.com
V Shvedov, A Kopyrin, V Titov - Journal of Radioanalytical and …, 1972 - akjournals.com
The effect of the composition and structure of higher tertiary amines on their efficiency in extracting nitric acid has been examined. The ionization constants of the amines in methanol …
Number of citations: 4 akjournals.com
GJ Mohr, D Citterio, UE Spichiger-Keller - Sensors and Actuators B …, 1998 - Elsevier
A new class of chromogenic reactands (or ‘chromoreactands’) has been synthesised that reversibly interact with alcohols resulting in a change in absorbance. When embedded in …
Number of citations: 63 www.sciencedirect.com
J Soto, AM Costero, S Gilad, M Parraad - New J. Chem, 2009 - researchgate.net
Anion detection by chromogenic chemosensors and reagents is an area of emerging interest in the field of supramolecular and anion chemistry. 1 However, despite remarkable …
Number of citations: 2 www.researchgate.net
H Chen, MS Farahat, KY Law… - Journal of the American …, 1996 - ACS Publications
The synthesis of several amphiphilic squaraine dyes and a study of their aggregation behavior and photophysics are reported. The several different squaraines are found to give …
Number of citations: 178 pubs.acs.org
AM Eyal, B Hazan, R Bloch - Solvent Extraction and Ion Exchange, 1991 - Taylor & Francis
Tri(2-ethylhexyl) amine (TEHA) was found to be a considerably weaker extractant for mineral acids than straight chain aliphatic amines. It is still, however, markedly stronger than …
Number of citations: 42 www.tandfonline.com

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